Cas no 74223-56-6 (Sulfometuron)

Sulfometuron structure
Sulfometuron structure
Product Name:Sulfometuron
CAS No:74223-56-6
MF:C14H14N4O5S
MW:350.349761486053
CID:59567
PubChem ID:52998
Update Time:2025-04-18

Sulfometuron Chemical and Physical Properties

Names and Identifiers

    • Sulfometuron
    • 2-(3-(4,6-Dimethylpyrimidin-2-yl)ureidosulfonyl)benzoic acid
    • 2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid
    • 2-(3-(4,6-dimethylpyrimidin-2yl)ureidosulfonyl)benzoic acid
    • 2-(4,6-dimethylpyrimidin-2-ylcarbamoylsulfamoyl)benzoic acid
    • 2-{[(4,6-dimethylpyrimidin-2-yl)carbamoyl]sulfamoyl}benzoic acid
    • Benzoic acid,2-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)
    • N-[(4,6-dimethylpyrimidin-2-yl)aminocarbonyl]-2-carboxybenzenesulfonamide
    • Sulfometuron [ANSI:BSI:ISO]
    • CHEMBL401913
    • FZMKKCQHDROFNI-UHFFFAOYSA-N
    • UNII-031E04UF2X
    • MG-0214
    • 2-(3-(4,6-Dimethylpyrimidin-2-yl)ureidosulphonyl)benzoic acid
    • Q27155705
    • 2-(4,6-dimethylpyrimidin-2-ylaminocarbonylsulfamoyl)benzoic acid
    • 031E04UF2X
    • NS00121519
    • 74223-56-6
    • 2-(4,6-dimethylpyrimidin-2-ylaminocarbonylsulfamoyl) benzoic acid
    • 2-(((((4,6-Dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)benzoic acid
    • BRN 0937935
    • CHEBI:82042
    • Benzoic acid, 2-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-
    • C18895
    • Benzoic acid, 2-[[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-
    • SULFOMETURON [ISO]
    • SCHEMBL66180
    • AKOS016340708
    • DTXSID20225213
    • Inchi: 1S/C14H14N4O5S/c1-8-7-9(2)16-13(15-8)17-14(21)18-24(22,23)11-6-4-3-5-10(11)12(19)20/h3-7H,1-2H3,(H,19,20)(H2,15,16,17,18,21)
    • InChI Key: FZMKKCQHDROFNI-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1C(=O)O)(NC(NC1N=C(C)C=C(C)N=1)=O)(=O)=O

Computed Properties

  • Exact Mass: 350.06800
  • Monoisotopic Mass: 350.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 566
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 147A^2
  • XLogP3: 1.5

Experimental Properties

  • Density: 1.506
  • Refractive Index: 1.636
  • PSA: 146.73000
  • LogP: 2.84670
Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.